molecular formula C29H25NO6 B12212481 (4E)-1-(furan-2-ylmethyl)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione

(4E)-1-(furan-2-ylmethyl)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12212481
M. Wt: 483.5 g/mol
InChI Key: GYISIHUXIQBZSZ-IMVLJIQESA-N
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Description

1-[(furan-2-yl)methyl]-3-hydroxy-5-(5-methylfuran-2-yl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound featuring multiple functional groups, including furan rings, a hydroxyl group, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(furan-2-yl)methyl]-3-hydroxy-5-(5-methylfuran-2-yl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the furan rings, followed by the introduction of the hydroxyl and benzoyl groups. Common synthetic routes include:

    Furan Ring Formation: The furan rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Benzoyl Group Addition: The benzoyl group can be added through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(furan-2-yl)methyl]-3-hydroxy-5-(5-methylfuran-2-yl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Benzoyl chloride, aluminum chloride, and other Lewis acids.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

1-[(furan-2-yl)methyl]-3-hydroxy-5-(5-methylfuran-2-yl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[(furan-2-yl)methyl]-3-hydroxy-5-(5-methylfuran-2-yl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds containing furan rings, such as furfural and furan-2-carboxylic acid.

    Hydroxylated Compounds: Molecules with hydroxyl groups, such as phenol and catechol.

    Benzoyl Compounds: Compounds with benzoyl groups, such as benzophenone and benzoyl peroxide.

Uniqueness

1-[(furan-2-yl)methyl]-3-hydroxy-5-(5-methylfuran-2-yl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H25NO6

Molecular Weight

483.5 g/mol

IUPAC Name

(4E)-1-(furan-2-ylmethyl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H25NO6/c1-18-5-3-6-20(15-18)17-35-22-11-9-21(10-12-22)27(31)25-26(24-13-8-19(2)36-24)30(29(33)28(25)32)16-23-7-4-14-34-23/h3-15,26,31H,16-17H2,1-2H3/b27-25+

InChI Key

GYISIHUXIQBZSZ-IMVLJIQESA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=C(O5)C)/O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=C(O5)C)O

Origin of Product

United States

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